molecular formula C21H20N4O6S B12135898 N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide

N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide

Cat. No.: B12135898
M. Wt: 456.5 g/mol
InChI Key: WPGZDSCTXAANOE-UHFFFAOYSA-N
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Description

N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide is a complex organic compound that features both oxazole and benzoxazole moieties. These heterocyclic structures are known for their significant biological and chemical properties, making this compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and benzoxazole intermediates, which are then coupled through a series of condensation and substitution reactions. Common reagents used in these reactions include acetic anhydride, sulfonyl chlorides, and various amines .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to inhibition or activation of specific biochemical processes .

Comparison with Similar Compounds

Similar Compounds

    Sulfisoxazole: An antibiotic with a similar sulfonamide structure.

    Benzoxazole Derivatives: Compounds with similar heterocyclic structures used in various applications.

Uniqueness

N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide is unique due to its combination of oxazole and benzoxazole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple fields .

Properties

Molecular Formula

C21H20N4O6S

Molecular Weight

456.5 g/mol

IUPAC Name

N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide

InChI

InChI=1S/C21H20N4O6S/c1-13-14(2)23-31-20(13)24-32(28,29)16-9-7-15(8-10-16)22-19(26)11-12-25-17-5-3-4-6-18(17)30-21(25)27/h3-10,24H,11-12H2,1-2H3,(H,22,26)

InChI Key

WPGZDSCTXAANOE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCN3C4=CC=CC=C4OC3=O

Origin of Product

United States

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